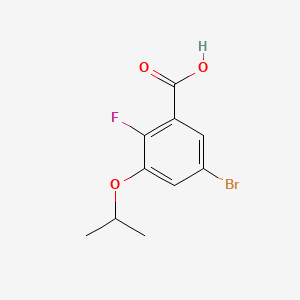

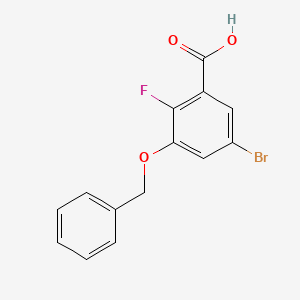

3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

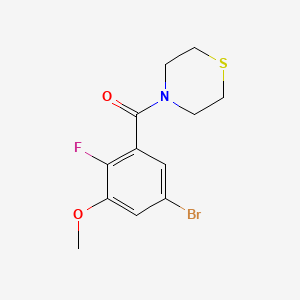

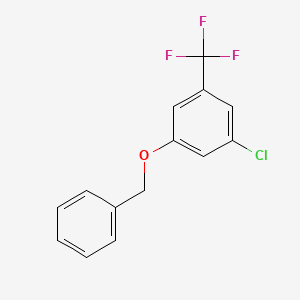

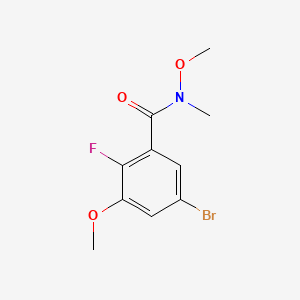

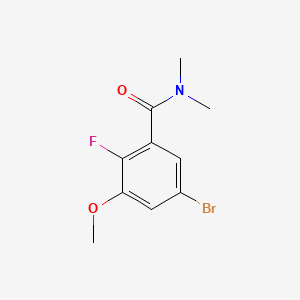

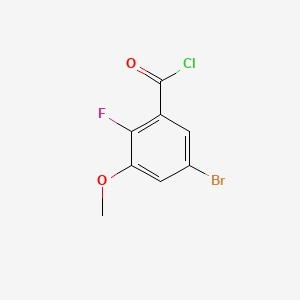

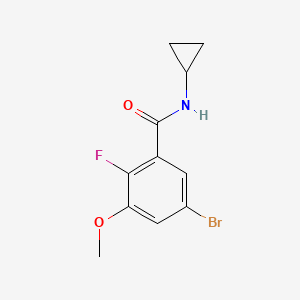

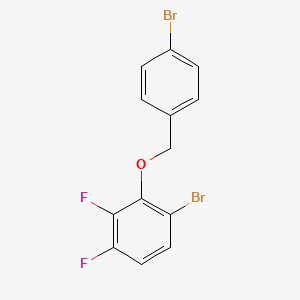

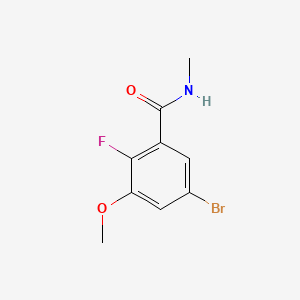

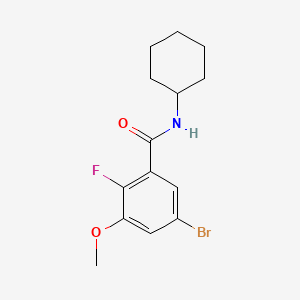

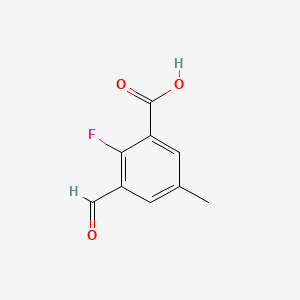

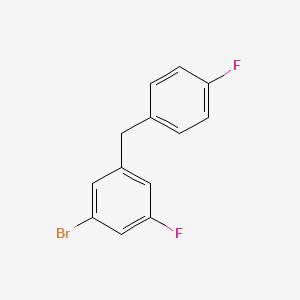

“3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” is a complex organic compound. It seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid . The compound has additional functional groups attached to the benzene ring, including a benzyloxy group, a bromine atom, and a fluorine atom .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would consist of a benzene ring (from the benzoic acid) with a benzyloxy group, a bromine atom, and a fluorine atom attached at the 3rd, 5th, and 2nd positions respectively . The exact spatial arrangement of these groups would depend on the specific synthesis conditions.Chemical Reactions Analysis

The chemical reactions involving “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would depend on the reaction conditions and the other reactants present. The benzyloxy group, bromine atom, and fluorine atom could potentially undergo various substitution reactions. The carboxylic acid group could also participate in reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would be influenced by its molecular structure. The presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The benzyloxy and carboxylic acid groups could allow for hydrogen bonding, influencing the compound’s solubility and boiling/melting points .Applications De Recherche Scientifique

Pharmaceutical Intermediate

Compounds like 3-Benzyloxybenzoic acid are used as intermediates in the synthesis of various pharmaceuticals .

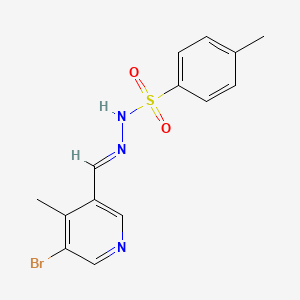

Suzuki-Miyaura Coupling

Boronic acids and derivatives are commonly used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.

Electrophilic Fluorination Reagent

Similar compounds have been used as reactants for the preparation of palladium-based fluoride-derived electrophilic fluorination reagents . These reagents are important for positron emission tomography (PET) imaging agents.

Synthesis of Isoindolines

Isoindolines are a class of heterocyclic organic compounds that have applications in medicinal chemistry. Palladium-catalyzed cascade reactions using related compounds can lead to the synthesis of substituted isoindolines .

Ruthenium-Catalyzed Hydrogenation

Ruthenium catalysts are employed in hydrogenation reactions, which are fundamental in organic synthesis. Compounds similar to 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid may serve as reactants in such reactions .

Inhibitors of Salicylate Synthase

There is research exploring chromane derivatives as inhibitors of salicylate synthase from M. tuberculosis, where related compounds have been used .

Mécanisme D'action

Target of Action

It’s known that benzylic compounds often participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Mode of Action

In the context of Suzuki–Miyaura coupling, 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid may interact with its targets through a process called transmetalation . This process involves the transfer of an organoboron group from boron to palladium

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

The compound’s benzylic structure and halogen substituents could potentially influence its bioavailability and pharmacokinetic properties .

Result of Action

As a potential participant in suzuki–miyaura coupling reactions, this compound could contribute to the formation of carbon-carbon bonds, which are fundamental to the structure of organic compounds .

Action Environment

The action, efficacy, and stability of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid can be influenced by various environmental factors. For example, the compound’s stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions could be influenced by the specific reaction conditions, such as the choice of catalyst and the presence of other reagents .

Orientations Futures

The potential applications and future directions for “3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid” would depend on its physical and chemical properties, as well as the specific context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex organic compounds .

Propriétés

IUPAC Name |

5-bromo-2-fluoro-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO3/c15-10-6-11(14(17)18)13(16)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLHJVBIDGWVGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.